molecular formula C22H20FN5O4 B2977269 7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326827-18-2

7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2977269
CAS RN: 1326827-18-2
M. Wt: 437.431
InChI Key: KDHJJEQVBFVICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20FN5O4 and its molecular weight is 437.431. The purity is usually 95%.
BenchChem offers high-quality 7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Substituted Thienopyrimidines : Research involving the synthesis of various substituted thieno pyrimidines has been conducted. These compounds, including the likes of 7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, were characterized by different techniques such as IR and NMR spectra (More, Chandra, Nargund, & Nargund, 2013).

Biological and Pharmacological Activities

  • Urease Inhibition Activity : Some derivatives of pyrido pyrimidine-2,4(3H)-diones have been studied for their urease inhibition activity. These compounds showed varying degrees of activity, with some exhibiting significant inhibition (Rauf et al., 2010).
  • GnRH Receptor Antagonists : Thieno pyrimidine-2,4-dione derivatives have been synthesized and studied as human GnRH receptor antagonists. This research is pertinent in the treatment of reproductive diseases (Guo et al., 2003).

Optical and Electronic Applications

  • Organic Light-Emitting Diode Applications : Pyrimidine derivatives have been designed and synthesized for use in standard-red organic light-emitting diode (OLED) applications. These compounds, related to the pyrimido pyrimidine-2,4(1H,3H)-dione structure, show potential in the development of efficient OLED materials (Luo et al., 2015).

Crystal Structure Analysis

  • Crystal Structure Studies : The crystal structures of various pyrido pyrimidine-2,4(1H,3H)-diones have been analyzed, revealing different hydrogen bonding patterns and molecular conformations. This research provides insights into the molecular structures of these compounds (Trilleras et al., 2009).

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethylamino]-6-(4-fluorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O4/c1-31-17-8-3-13(11-18(17)32-2)9-10-24-21-25-12-16-19(26-21)27-22(30)28(20(16)29)15-6-4-14(23)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H2,24,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHJJEQVBFVICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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